2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H25FN4OS and its molecular weight is 400.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of fluoro-substituted compounds in cancer treatment. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity. These compounds exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential in cancer therapeutics (Hammam et al., 2005).
Antimicrobial Activity
Spiro-piperidin-4-ones, derived from isatin and alpha-amino acids, have been identified as potent in vitro and in vivo inhibitors against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents. One compound in particular was found to be significantly more potent than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).
Neuroleptic Activity
Certain derivatives with a p-fluorobutyrophenone chain have exhibited both analgesic and neuroleptic activities, indicating their potential use in treating conditions requiring both pain management and neuroleptic intervention. The compounds showed a good combination of these activities, especially with a 3-methyl substituent on the piperidine ring (Iorio et al., 1987).
Gastroprotective Activity
Compounds with heteroaromatic rings, such as furfurylthio and furfurylsulfinyl acetamide derivatives, have been synthesized and evaluated for their histamine H2 receptor antagonistic activity. These compounds demonstrated potent gastroprotective action, indicating their utility in treating gastrointestinal disorders (Hirakawa et al., 1998).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4OS/c22-16-5-7-18(8-6-16)28-14-21(27)23-17-9-11-26(12-10-17)20-13-15-3-1-2-4-19(15)24-25-20/h5-8,13,17H,1-4,9-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABUOHZFNHLPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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